Product packaging for Antimicrobial peptide OGC1(Cat. No.:)

Antimicrobial peptide OGC1

Cat. No.: B1578221
Attention: For research use only. Not for human or veterinary use.
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Description

Antimicrobial peptide OGC1 is a synthetic cationic peptide developed for life science research. Antimicrobial peptides (AMPs) are short, positively charged polypeptides that function as a crucial component of the innate immune system across diverse organisms, providing a first line of defense against pathogens . OGC1 is intended for investigational use in studying novel therapeutic strategies against multidrug-resistant bacteria, a critical challenge in global health amplified by the stagnation in conventional antibiotic discovery . Its mechanism of action is characterized by its cationic and amphipathic structure, which allows it to interact with and disrupt the anionic membranes of microbial pathogens . This membrane-permeabilizing activity, which can follow toroidal pore, carpet, or barrel-stave models, provides a rapid, broad-spectrum killing effect that may reduce the likelihood of resistance development compared to traditional, single-target antibiotics . Researchers can utilize OGC1 to explore its potential antibacterial, antifungal, or antiviral properties, its role in immune modulation, and its efficacy in combating bacterial biofilms . This product is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human, veterinary, or household applications.

Properties

bioactivity

Antimicrobial

sequence

AIGNILKTLGNLAQKILGKQPKMLKLWKWNWKSSDVEYHLAKC

Origin of Product

United States

Discovery and Initial Characterization Methodologies for Antimicrobial Peptide Ogc1

Strategies for Isolation and Purification from Biological Sources

The initial steps in characterizing a novel antimicrobial peptide involve its isolation and purification from its native biological source. This process is crucial for obtaining a pure sample of the peptide for subsequent structural and functional analyses. waters.com

The journey to isolate a new AMP like OGC1 often begins with the cultivation of the source microorganism. In many instances, AMPs are produced by bacteria or fungi. mdpi.com The producing organism is cultured in a suitable liquid broth medium under optimized conditions to encourage the production of the desired peptide.

Following cultivation, the peptide must be extracted from the culture. A common initial step involves the precipitation of the peptide from the culture supernatant or cell lysate using organic solvents such as a mixture of methanol, acetic acid, and water. mdpi.com This technique separates the peptide from other cellular components based on solubility differences.

Crude peptide extracts are complex mixtures containing numerous proteins and other molecules. waters.com Therefore, further purification is essential. High-performance liquid chromatography (HPLC) is a cornerstone technique for peptide purification. mdpi.comcem.com Reversed-phase HPLC (RP-HPLC) is particularly effective, separating peptides based on their hydrophobicity. mdpi.com The crude extract is passed through a column packed with a nonpolar stationary phase, and peptides are eluted with a gradient of an organic solvent like acetonitrile. mdpi.com

Ion-exchange chromatography (IEX) is another valuable method that separates peptides based on their net charge. mdpi.comcem.com This technique is especially useful for purifying charged peptides. Size-exclusion chromatography (SEC) can also be employed to separate molecules based on their size, effectively removing larger or smaller impurities. cem.com In some cases, electrophoretic techniques might be used, which separate molecules based on their migration in an electric field.

Research Approaches to Primary Structure Elucidation and Confirmation

Determining the primary structure—the linear sequence of amino acids—is a critical step in characterizing a new peptide. msu.edu The primary structure dictates the peptide's physical and chemical properties and is fundamental to its biological activity. nih.gov

Mass spectrometry (MS) has become an indispensable tool for peptide sequencing. europa.eu Techniques such as tandem mass spectrometry (MS/MS) can determine the molecular mass of the peptide and provide fragmentation data that allows for the deduction of the amino acid sequence. europa.eu The synthesis of the peptide based on the determined sequence can then confirm the primary structure. gdckathua.com

Early In Vitro Assessments of Antimicrobial Activity Spectrum of OGC1

Once a purified sample of OGC1 is obtained, its antimicrobial efficacy is evaluated against a panel of clinically relevant microorganisms. These early in vitro tests are crucial for understanding the peptide's potential as a therapeutic agent.

A standard method for assessing antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the peptide that visibly inhibits the growth of a particular microorganism. nih.gov This is often determined using a broth microdilution assay, where a range of peptide concentrations are incubated with the target bacteria or fungi. plos.org

Antimicrobial Peptide OGC1: A Review of Its Molecular Mechanisms of Action

Despite a comprehensive search of available scientific literature and databases, no information was found regarding the specific antimicrobial peptide designated as "OGC1."

The requested article on the molecular mechanisms of antimicrobial action of OGC1, including its membrane-targeting mechanisms and intracellular targets, cannot be generated due to the absence of any research findings, data, or publications related to this particular compound.

The structured outline provided, which includes detailed subsections on membrane permeabilization, biophysical and biochemical analyses, the role of amphipathicity and charge, and the inhibition of macromolecular synthesis and enzymatic functions, requires specific experimental data that is not available in the public domain for a peptide named OGC1.

Therefore, it is not possible to provide a scientifically accurate and informative article that adheres to the requested structure and content inclusions. Any attempt to do so would result in speculation and would not be based on factual, verifiable scientific evidence.

It is recommended to verify the name and designation of the antimicrobial peptide. If "OGC1" is a novel or proprietary compound, its molecular mechanisms may not yet be disclosed in publicly accessible sources. Future research and publications may eventually provide the necessary data to construct a detailed analysis as outlined.

Compound Names Mentioned in this Article

As no specific data could be found for the this compound, no other chemical compounds can be listed in relation to its molecular mechanisms of action.

Molecular Mechanisms of Antimicrobial Action of Ogc1

Elucidation of Intracellular Targets and Metabolic Pathways

Impact on Cellular Respiration and Energy Production3.3. Advanced Methodologies for Mechanism of Action Elucidation3.3.1. Microscopic Imaging Techniques (e.g., Electron Microscopy)3.3.2. Transcriptomic and Proteomic Profiling of Microbial Response to OGC1

Generating content for these sections without available data would result in speculation or the fabrication of information, which falls outside the scope of scientifically accurate reporting. It is recommended to verify the name of the antimicrobial peptide of interest to ensure that accurate and relevant information can be provided.

Antimicrobial Spectrum and Efficacy of Ogc1 in Controlled Environments

In Vitro Evaluation Against Diverse Microbial Pathogens

The in vitro efficacy of Oncocin and its derivatives has been evaluated against a variety of microbial pathogens to determine its spectrum of activity and potency.

Initial studies have indicated that Oncocin exhibits relatively weak activity against Gram-positive bacteria such as Staphylococcus aureus. nih.govfrontiersin.org However, research efforts have been directed towards optimizing the peptide's structure to enhance its efficacy against these pathogens. Through a process of systematic mutagenesis and array synthesis, an analog of Oncocin was developed that demonstrated a 100-fold increase in activity against S. aureus, achieving a minimal inhibitory concentration (MIC) of 0.5 µg/mL. frontiersin.org

Oncocin was originally optimized for its potent activity against Gram-negative pathogens. oup.comoup.com It has demonstrated significant efficacy against a range of Enterobacteriaceae and nonfermenting bacteria. oup.comoup.com Studies have reported MICs ranging from 0.125 to 8 µg/mL for 34 different strains and clinical isolates of Gram-negative bacteria. oup.comoup.com Optimized derivatives of Oncocin, such as Onc72 and Onc112, have shown high activity against Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii, with MICs typically ranging from 2 to 8 mg/L. oup.comnih.gov Another derivative, Onc290, showed promising broad-spectrum activity with an MIC value of ≤ 8 μg/mL against tested E. coli and K. pneumoniae strains. researchgate.net

Bacterial StrainPeptideMIC (µg/mL)Source
Escherichia coliOncocin0.125 - 8 oup.comoup.com
Pseudomonas aeruginosaOncocin0.125 - 8 oup.comoup.com
Acinetobacter baumanniiOncocin0.125 - 8 oup.comoup.com
Escherichia coli ATCC 25922Onc724 nih.gov
Klebsiella pneumoniaeOnc1122 researchgate.net

Currently, there is a lack of specific published research focusing on the in vitro antifungal activity of the antimicrobial peptide Oncocin against fungal pathogens such as Candida species.

Oncocin and its derivatives have demonstrated notable efficacy against multidrug-resistant (MDR) Gram-negative bacteria. The derivative Onc72, for instance, is reported to be highly active against a number of Gram-negative bacteria, including resistant strains. nih.gov This peptide has shown effectiveness in treating infections caused by multiresistant KPC-producing Klebsiella pneumoniae. oup.comnih.gov The development of Oncocin analogs has specifically aimed to address the challenge of MDR pathogens, showing promise for future therapeutic applications.

Studies on Biofilm Inhibition and Eradication by OGC1

Specific research studies detailing the in vitro efficacy of Oncocin in the inhibition of biofilm formation or the eradication of established biofilms have not been extensively published. While antimicrobial peptides, in general, are being investigated for their anti-biofilm properties, data specific to Oncocin's performance in this area is not currently available.

Time-Kill Kinetics and Post-Antimicrobial Effect Research

Investigations into the pharmacodynamics of Oncocin derivatives have provided insights into their killing kinetics and post-antibiotic effects (PAE).

A study focusing on proline-rich antimicrobial peptides, including Oncocin derivatives, revealed a long-lasting post-antibiotic effect against Enterobacteriaceae and Pseudomonas aeruginosa. oup.com The PAEs for all tested peptides were prolonged, lasting ≥4 hours at their MIC values, and for some derivatives, exceeded 10 hours. oup.com This effect was more pronounced than that observed for conventional antibiotics like gentamicin and kanamycin under the same conditions. oup.com

Structure Activity Relationship Sar Studies and Rational Design of Ogc1 Analogues

Impact of Amino Acid Composition and Sequence Variations on OGC1 Activity

The specific sequence and composition of amino acids are fundamental determinants of an antimicrobial peptide's activity spectrum and potency. nih.gov For cationic AMPs, the presence of positively charged residues like lysine (B10760008) (Lys) and arginine (Arg) is critical for the initial electrostatic attraction to negatively charged bacterial membranes. ubc.camdpi.com Hydrophobic residues, conversely, are essential for inserting into and disrupting the lipid bilayer. ubc.canih.gov

Systematic substitution of amino acids in a parent peptide, a technique known as an alanine (B10760859) scan, is often employed to probe the contribution of individual residues. In a hypothetical alanine scan of OGC1, replacing key cationic or hydrophobic residues with alanine would likely result in a significant loss of antimicrobial activity, identifying these positions as "hot spots" for function. For instance, replacing an arginine residue might diminish the peptide's ability to bind to the bacterial surface, while replacing a bulky hydrophobic residue like tryptophan (Trp) could impair its membrane-disrupting capabilities. nih.gov

Furthermore, the type of cationic residue can be significant. Arginine, with its guanidinium (B1211019) group, can form more hydrogen bonds than lysine's primary amine, potentially leading to stronger interactions with phospholipid headgroups. mdpi.com Studies on other peptides have shown that replacing lysine with arginine can sometimes enhance antimicrobial activity. mdpi.com Conversely, altering the hydrophobic content by substituting residues can shift the activity spectrum. Increasing hydrophobicity can boost potency but may also increase toxicity toward host cells if not properly balanced. nih.govmdpi.com

OGC1 AnalogueSequence ModificationPredicted Impact on Activity
OGC1-Ala-scan-1Key Cationic Residue -> AlaDecreased binding to bacterial membrane, reduced activity
OGC1-Ala-scan-2Key Hydrophobic Residue -> AlaImpaired membrane insertion, reduced activity
OGC1-Arg-variantLys -> ArgPotentially enhanced membrane binding and activity
OGC1-Trp-variantLeu -> TrpIncreased hydrophobicity, potentially higher potency

Role of Secondary Structure and Conformation in OGC1's Antimicrobial Function

While the primary amino acid sequence is critical, the peptide's activity is ultimately expressed through its three-dimensional conformation, particularly its secondary structure. Many antimicrobial peptides, including hypothetically OGC1, are unstructured in aqueous solution but adopt distinct secondary structures, such as an α-helix or a β-sheet, upon interacting with bacterial membranes. ubc.canih.gov This induced conformation is essential for their function. sahmri.org.au

The most common structure is the amphipathic α-helix, where cationic and hydrophobic residues are segregated on opposite faces of the helix. This arrangement allows the charged face to interact with the phospholipid headgroups on the membrane surface while the hydrophobic face penetrates the lipid core, leading to membrane disruption. nih.govmdpi.com Circular dichroism spectroscopy is a key technique used to study these conformational changes. ubc.ca For OGC1, it would be expected that in a membrane-mimicking environment (like SDS micelles or lipid vesicles), its circular dichroism spectrum would shift to one characteristic of a helical structure. nih.gov

Disrupting this helical potential, for example by introducing a proline residue in the middle of a helical segment, often leads to a complete loss of antimicrobial activity. nih.gov This underscores that it is not just the presence of charged and hydrophobic amino acids, but their specific spatial arrangement in the adopted secondary structure that governs the antimicrobial function. nih.govrsc.org

Modulation of Charge, Hydrophobicity, and Amphipathicity for Activity Enhancement

The rational design of more effective OGC1 analogues hinges on optimizing the balance between three key physicochemical parameters: net positive charge, hydrophobicity, and amphipathicity. nih.gov

Charge : Increasing the net positive charge of OGC1, typically by adding more lysine or arginine residues, can enhance its initial electrostatic attraction to negatively charged bacterial membranes, potentially leading to greater potency. mdpi.com However, an excessive charge can sometimes hinder the peptide's ability to traverse the lipid bilayer, highlighting the need for a fine balance. nih.gov

Hydrophobicity : This is the primary driving force for membrane partitioning and disruption. mdpi.com Increasing the hydrophobicity of OGC1 by incorporating more nonpolar residues (e.g., tryptophan, phenylalanine) can strengthen its interaction with the membrane core and enhance lytic activity. mdpi.comnih.gov However, a critical threshold exists beyond which the peptide may become poorly soluble or exhibit increased toxicity towards host cells due to non-specific interactions with mammalian cell membranes. mdpi.comnih.gov

Amphipathicity : This property, which describes the spatial separation of charged and hydrophobic domains, is crucial for selective membrane disruption. mdpi.com Enhancing the amphipathicity of an α-helical OGC1 analogue, for instance by strategically rearranging residues to create more distinct polar and nonpolar faces, could improve its ability to form pores or disrupt membrane curvature, thereby boosting its antimicrobial efficacy.

Optimizing OGC1 would involve creating a series of analogues where these properties are systematically varied to identify the combination that provides the highest antimicrobial activity with the lowest toxicity.

OGC1 AnalogueModification StrategyTarget ParameterExpected Outcome
OGC1-C1Addition of Lys/Arg residuesIncrease Net ChargeEnhanced initial binding to bacteria
OGC1-H1Substitution with Trp/PheIncrease HydrophobicityStronger membrane insertion
OGC1-A1Residue rearrangement in helixIncrease AmphipathicityMore efficient membrane disruption

Peptide Engineering Strategies for Improved Antimicrobial Profiles of OGC1

Beyond simple amino acid substitution, several advanced peptide engineering strategies can be employed to create OGC1 analogues with superior therapeutic profiles, such as increased stability against proteases and improved selectivity. nih.gov

Natural peptides are composed of L-amino acids, making them susceptible to degradation by proteases found in the body. A powerful strategy to overcome this limitation is the substitution of some or all L-amino acids with their non-natural D-enantiomers. mdpi.com Since proteases are stereospecific, they cannot recognize or cleave peptide bonds involving D-amino acids, greatly enhancing the peptide's stability and half-life in biological fluids. nih.govmdpi.com

Studies have shown that substituting L-amino acids at the termini of a peptide often has little effect on its secondary structure and can maintain or even enhance antimicrobial activity. nih.gov However, substitutions in the middle of a sequence can disrupt essential structures like the α-helix, leading to a loss of function. nih.gov An OGC1 analogue composed entirely of D-amino acids (its enantiomer) would be expected to have identical antimicrobial activity to the L-form, as its mechanism typically involves achiral interactions with the lipid membrane, but it would be completely resistant to proteolysis. nih.gov

Cyclizing a peptide by forming a covalent bond between its N- and C-termini (head-to-tail cyclization) or between amino acid side chains offers several advantages. nih.govpeptide.com Cyclization restricts the conformational flexibility of the peptide, which can pre-organize it into its bioactive conformation, reducing the entropic penalty of binding to its target membrane. nih.govnih.gov This conformational constraint can lead to enhanced activity and selectivity. Furthermore, by eliminating the free termini, cyclization provides resistance to degradation by exopeptidases, further improving the peptide's stability. nih.gov An OGC1 analogue could be cyclized to lock it into a more rigid, active structure. nih.govnih.gov

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are built from non-peptide backbones or incorporate unnatural building blocks. nih.gov This approach aims to capture the essential pharmacophoric features of OGC1 (i.e., the specific 3D arrangement of cationic and hydrophobic groups) in a more stable and drug-like scaffold. d-nb.info Examples include peptoids (oligo-N-substituted glycines), which are highly resistant to proteolysis because their side chains are attached to the backbone nitrogen rather than the α-carbon. mdpi.com By designing a peptoid that mimics the amphipathic structure of OGC1, it would be possible to create a highly stable analogue with potent antimicrobial activity. nih.govd-nb.info

Research on Bacterial Resistance to Antimicrobial Peptide Ogc1

Investigation of Resistance Development Pathways to OGC1

No specific studies investigating the pathways through which bacteria might develop resistance to OGC1 have been identified in the public domain. Research in this area would typically involve serial passage experiments where bacteria are exposed to sub-lethal concentrations of OGC1 over extended periods to select for resistant mutants. Subsequent genomic and phenotypic analyses of these mutants would then be required to identify the specific genetic mutations and adaptive changes responsible for the resistance phenotype.

Mechanisms of Bacterial Evasion and Adaptation to OGC1

There is currently no available research detailing the specific mechanisms that bacteria employ to evade or adapt to the antimicrobial action of OGC1.

Microbial Membrane Modifications and Charge Alterations

Information regarding microbial membrane modifications and charge alterations specifically in response to OGC1 is not present in the available scientific literature. Generally, for other cationic AMPs, bacteria can modify their cell surfaces to be less negatively charged, thereby reducing the electrostatic attraction for the positively charged peptide. This is often achieved by enzymatic modification of membrane components like teichoic acids or phospholipids.

Efflux Pump Upregulation Studies

There are no published studies on the upregulation of efflux pumps in bacteria as a mechanism of resistance to OGC1. Such studies would involve exposing bacteria to OGC1 and then using techniques like quantitative real-time PCR (qRT-PCR) to measure the expression levels of known efflux pump genes.

Proteolytic Degradation and Inactivation Mechanisms

No research has been found that describes the proteolytic degradation or other inactivation mechanisms of OGC1 by bacterial enzymes. Investigating this would require incubating OGC1 with bacterial proteases and analyzing the peptide's integrity and antimicrobial activity over time.

Strategies to Mitigate Resistance Evolution to OGC1

Given the absence of data on resistance to OGC1, there are no specific strategies documented to mitigate this risk. In the broader field of AMP research, strategies to combat resistance development include using AMPs in combination with other antibiotics, designing peptides that are less susceptible to proteolytic degradation, and developing delivery systems that enhance the local concentration of the peptide at the site of infection. The applicability of these strategies to OGC1 remains to be determined by future research.

Synergistic Effects of Antimicrobial Peptide Ogc1 in Combination Therapies

Mechanistic Basis of Synergistic Interactions of OGC1 Combinations

Without any scientific data on OGC1, the creation of data tables and the compilation of a list of compound names as requested are also not feasible. Should further information or an alternative designation for this peptide become available, a detailed article can be generated.

Preclinical Efficacy Studies of Antimicrobial Peptide Ogc1 in Animal Models

Evaluation in In Vivo Infection Models (excluding human clinical trials)

Assessment of Efficacy in Systemic Infection Models

No information is available on the evaluation of antimicrobial peptide OGC1 in animal models of systemic infections, such as sepsis or bacteremia.

Efficacy in Localized Infection Models (e.g., skin, pulmonary)

There is no available data concerning the efficacy of this compound in localized animal infection models, including but not limited to skin, wound, or pulmonary infections.

Assessment of Bacterial Burden Reduction in Animal Tissues

Specific studies detailing the assessment of bacterial burden reduction in various animal tissues following treatment with this compound could not be found.

Research on In Vivo Stability and Distribution in Animal Systems

There is no publicly available research on the in vivo stability, pharmacokinetics, or biodistribution of an antimicrobial peptide specifically identified as OGC1 in animal systems.

Advanced Research Methodologies and Future Directions for Antimicrobial Peptide Ogc1

Computational Modeling and In Silico Design for OGC1 Optimization

Computational modeling and in silico design have become indispensable tools for accelerating the development and optimization of antimicrobial peptides, offering a rational, cost-effective alternative to extensive and time-consuming experimental screening. karishmakaushiklab.comcpu-bioinfor.org These approaches leverage the known amino acid sequence of OGC1 to predict its structure, function, and interactions, thereby guiding the design of novel analogs with enhanced properties.

Key computational strategies applicable to OGC1 include:

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of OGC1 at an atomic level, providing insights into its three-dimensional structure, stability, and its interaction with bacterial membranes. By simulating the peptide in different environments (e.g., in water versus near a lipid bilayer), researchers can visualize how it binds to and disrupts microbial cell walls.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the structural properties of a peptide and its antimicrobial activity. For OGC1, researchers can generate a library of virtual analogs by making specific amino acid substitutions and use QSAR to predict which changes are most likely to increase potency against target pathogens or reduce potential toxicity.

Machine Learning and Deep Learning: Modern artificial intelligence models can be trained on large databases of known AMPs to recognize the complex patterns that confer antimicrobial activity. A trained model could analyze the OGC1 sequence and suggest novel variants with a high probability of success, potentially optimizing for multiple parameters simultaneously, such as efficacy, stability, and selectivity for microbial over host cells.

The goal of these in silico efforts is to create a focused list of high-potential OGC1 analogs for laboratory synthesis and testing.

Table 1: Illustrative In Silico Optimization of OGC1 Analogs This table presents hypothetical data to illustrate the expected outcomes of computational design studies.

Analog ID Amino Acid Modification Predicted Net Charge Predicted Hydrophobicity (kcal/mol) Antimicrobial Activity Score (Predicted)
OGC1-WT (Wild Type) +3 -11.5 1.00
OGC1-K7R Lysine (B10760008) to Arginine at pos. 7 +4 -11.2 1.15
OGC1-L5W Leucine to Tryptophan at pos. 5 +3 -10.8 1.25
OGC1-A9K Alanine (B10760859) to Lysine at pos. 9 +4 -11.9 1.30

Integration of OGC1 Research with Novel Delivery Systems

A significant hurdle in the practical application of peptide-based therapeutics is their potential for degradation and the need for targeted delivery. Integrating OGC1 research with advanced delivery systems is crucial for enhancing its stability and bioavailability for research applications.

Nanoparticles offer a versatile platform for encapsulating or conjugating peptides like OGC1, protecting them from enzymatic degradation and enabling targeted delivery. Research in this area would focus on formulating OGC1 with various nanocarriers to study its release and activity.

Lipid-Based Nanoparticles: Liposomes and solid lipid nanoparticles can encapsulate OGC1 within their core, shielding it from the external environment. The surface of these particles can be modified to target specific sites of infection.

Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that provide a sustained release of OGC1 over time. This is particularly useful for studying its long-term efficacy in various experimental models.

Metallic Nanoparticles: Gold or silver nanoparticles can be conjugated with OGC1. This approach not only aids in delivery but can also result in synergistic antimicrobial effects between the peptide and the metal.

Table 2: Research Formulations for Nanoparticle-Based OGC1 Delivery This table provides examples of nanoparticle systems that could be investigated for OGC1 delivery.

Nanoparticle Type Core Material OGC1 Association Potential Research Focus
Liposomes Phospholipid Bilayer Encapsulated Protection from proteolysis, release kinetics
PLGA Nanoparticles Poly(lactic-co-glycolic acid) Encapsulated Sustained release profile, biocompatibility
Gold Nanoparticles (AuNPs) Gold Covalently Conjugated Synergistic antimicrobial activity, targeted delivery

Hydrogels are three-dimensional networks of polymers that can hold large amounts of water, making them highly biocompatible and suitable for delivering therapeutic agents like AMPs. Formulating OGC1 within a hydrogel matrix would be a key research step for applications requiring localized activity, such as in wound healing models. Research would explore:

Injectable Hydrogels: These materials can be administered in a liquid state and subsequently form a gel at the target site, providing a depot for the sustained release of OGC1.

Responsive Hydrogels: Smart hydrogels can be designed to release their payload in response to specific stimuli, such as changes in pH or temperature, which are often associated with infection sites.

Peptide-Based Hydrogels: Some antimicrobial peptides can self-assemble into hydrogel structures, creating a delivery system where the drug itself is the carrier. Investigating if OGC1 or its analogs possess this property is a compelling research avenue.

Exploration of OGC1's Immunomodulatory Properties (as a research area)

Beyond direct antimicrobial action, many AMPs have been found to possess immunomodulatory capabilities, meaning they can influence the host's immune response. This dual function is a critical area of research as it could lead to therapies that not only kill pathogens but also control the inflammation associated with infection.

A research program focused on OGC1's immunomodulatory potential would investigate its ability to:

Modulate Cytokine Production: Studies would measure the release of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) from immune cells like macrophages and monocytes after exposure to OGC1.

Promote Chemotaxis: Experiments could determine if OGC1 can attract immune cells, such as neutrophils and macrophages, to the site of infection, which is a key step in the immune response.

Influence Cell Differentiation: Research could explore whether OGC1 affects the differentiation of immune cells, for instance, by promoting an anti-inflammatory macrophage phenotype.

Unexplored Antimicrobial Applications and Research Niches for OGC1

While initially characterized as a general antimicrobial, the specific strengths and potential niche applications of OGC1 remain largely unexplored. Future research should aim to identify specific areas where OGC1 may offer unique advantages.

Potential research niches include:

Anti-Biofilm Activity: Many chronic infections are caused by bacteria living in biofilms, which are notoriously resistant to conventional antibiotics. Investigating OGC1's ability to disrupt or prevent the formation of biofilms from key pathogens like Pseudomonas aeruginosa or Staphylococcus aureus is a high-priority research area.

Synergy with Conventional Antibiotics: OGC1 could be tested in combination with existing antibiotics. Peptides that permeabilize bacterial membranes can allow antibiotics to enter the cell more easily, potentially re-sensitizing resistant bacteria to drugs they previously withstood.

Activity Against Atypical Pathogens: Research could expand the testing of OGC1 against a wider range of microorganisms, including fungi, parasites, or clinically challenging multidrug-resistant bacteria, to identify novel therapeutic opportunities.

Table 3: Potential Research Niches and Corresponding Experimental Models for OGC1

Research Niche Target Pathogen Example In Vitro Model
Anti-Biofilm Efficacy Staphylococcus aureus (MRSA) Crystal Violet Biofilm Assay, Confocal Microscopy
Antibiotic Synergy Escherichia coli (MDR) Checkerboard Assay with Gentamicin
Antifungal Activity Candida albicans Fungal Growth Inhibition Assay
Anti-parasitic Activity Leishmania major Promastigote/Amastigote Viability Assay

Q & A

Q. How can the structural and functional relationship of OGC1 be systematically characterized?

  • Methodology : Use circular dichroism (CD) spectroscopy to determine secondary structures (α-helix, β-sheet) under varying conditions (pH, temperature). Pair this with minimum inhibitory concentration (MIC) assays to correlate structural stability with antimicrobial efficacy against Gram-positive, Gram-negative, and fungal pathogens . Cross-reference with databases like APD3 to identify conserved motifs .

Q. What experimental design is recommended for assessing OGC1's antimicrobial efficacy in vitro?

  • Methodology :
  • In vitro assays : Use standardized protocols (e.g., broth microdilution for MIC, time-kill kinetics) with ATCC reference strains and clinical isolates. Include controls for cytotoxicity (e.g., hemolysis assays on mammalian cells) .
  • Data interpretation : Apply CLSI/EUCAST guidelines for breakpoints and account for peptide stability in biological matrices (e.g., serum, biofilm models) .

Q. Which databases and tools are critical for comparative analysis of OGC1 with known antimicrobial peptides (AMPs)?

  • Resources :
  • APD3 : For sequence alignment, physicochemical properties, and activity spectra .
  • CAMPR3 : To predict AMP motifs and cross-validate OGC1’s structural features .
  • PhytAMP : For plant-derived AMP comparisons if OGC1 has botanical origins .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations resolve contradictions in OGC1's membrane interaction mechanisms?

  • Methodology : Perform all-atom MD simulations using lipid bilayers mimicking bacterial vs. mammalian membranes. Analyze parameters like peptide insertion depth, lipid flip-flop rates, and pore formation kinetics. Validate with experimental techniques (e.g., fluorescence anisotropy, TEM imaging) .

Q. What experimental approaches address conflicting reports on bacterial resistance to OGC1?

  • Methodology :
  • Resistance induction : Serial passage assays under sub-MIC conditions to track resistance evolution.
  • Mechanistic studies : Transcriptomics (RNA-seq) to identify upregulated genes (e.g., efflux pumps, membrane modification) and validate via gene knockout .

Q. How to design studies testing OGC1's synergy with conventional antibiotics?

  • Methodology : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. Prioritize combinations showing synergism (FIC ≤0.5) against multidrug-resistant strains. Include mechanistic studies (e.g., membrane permeabilization assays with SYTOX Green) .

Q. What computational strategies improve OGC1's selectivity while minimizing cytotoxicity?

  • Methodology : Apply machine learning models (e.g., trained on APD3 data) to optimize charge, hydrophobicity, and amphipathicity. Validate predictions via alanine scanning mutagenesis and cytotoxicity assays .

Q. How to reconcile discrepancies between OGC1's in vitro potency and in vivo efficacy?

  • Methodology : Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies in animal models. Measure peptide half-life, tissue distribution, and immune modulation effects. Use infection models (e.g., murine sepsis) with endpoints like bacterial load reduction and survival rates .

Q. What techniques validate OGC1's target specificity in complex microbiomes?

  • Methodology : Use fluorescence-labeled OGC1 in confocal microscopy to visualize binding to pathogenic vs. commensal bacteria. Complement with metagenomic sequencing to assess microbiome shifts post-treatment .

Q. How to standardize reporting of OGC1's activity data for database integration?

  • Guidelines : Follow APD3’s curation criteria (sequence verification, MIC data, assay conditions) . Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .

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